molecular formula C7H4ClFN2S B1365321 4-chloro-6-fluoro-1,3-benzothiazol-2-amine CAS No. 210834-98-3

4-chloro-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B1365321
CAS No.: 210834-98-3
M. Wt: 202.64 g/mol
InChI Key: TYFVRZURNJXRTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzothiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Aminobenzothiazole

Comparison: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it particularly valuable in synthetic chemistry and material science .

Properties

IUPAC Name

4-chloro-6-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFVRZURNJXRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478727
Record name 2-Amino-4-chloro-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210834-98-3
Record name 2-Amino-4-chloro-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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